5-(Trifluoromethylsulfanyl)-1,3-benzodioxole
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Overview
Description
5-[(Trifluoromethyl)thio]-1,3-benzodioxole is an organic compound characterized by the presence of a trifluoromethylthio group attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-[(Trifluoromethyl)thio]-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
5-[(Trifluoromethyl)thio]-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies.
Industry: The compound is used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5-[(Trifluoromethyl)thio]-1,3-benzodioxole involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Trifluoromethyl-1,2,3-triazoles: These compounds also contain a trifluoromethyl group and have similar applications in pharmaceuticals and agrochemicals.
Trifluoromethylated Pyridines: These compounds are used in the synthesis of active ingredients in agrochemicals and pharmaceuticals.
Uniqueness: 5-[(Trifluoromethyl)thio]-1,3-benzodioxole is unique due to the presence of both a trifluoromethylthio group and a benzodioxole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H5F3O2S |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
5-(trifluoromethylsulfanyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)14-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2 |
InChI Key |
ARZXKUVIIYOXIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)SC(F)(F)F |
Origin of Product |
United States |
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